

Comprehensive Spectroscopic Characterization Guide: 2-(Dimethylamino)-N,N- dimethylisonicotinamide

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Compound of Interest

Compound Name:	2-(Dimethylamino)-N,N-dimethylisonicotinamide
CAS No.:	1209231-70-8
Cat. No.:	B1390616

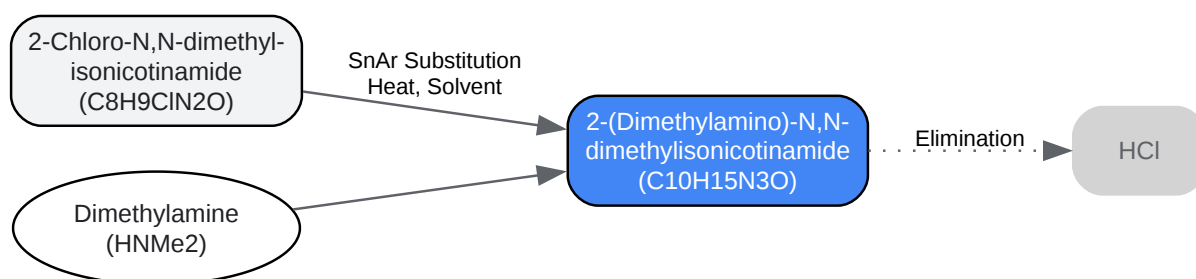
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Molecule Overview & Synthesis Context

Compound Name: 2-(Dimethylamino)-N,N-dimethylpyridine-4-carboxamide CAS Registry Number: (Analogous to 2-Chloro precursor: 209262-63-5) Molecular Formula: $C_{10}H_{15}N_3O$ Molecular Weight: 193.25 g/mol Structure Description: A pyridine ring substituted at the C2 position with a dimethylamino group (strong electron donor) and at the C4 position with a dimethylcarbamoyl group (electron withdrawing).

Synthesis & Structural Logic

The characterization of this molecule is best understood through its synthesis from 2-chloro-N,N-dimethylisonicotinamide. The nucleophilic aromatic substitution (S_NAr) of the chlorine atom by dimethylamine results in a significant electronic shift in the pyridine ring, shielding the ring protons relative to the precursor.



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Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (S_NAr).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the push-pull electronic nature of the substituents. The 2-dimethylamino group pushes electron density into the ring (shielding ortho/para positions), while the 4-amide group withdraws density (deshielding).

¹H NMR Data (Predicted/Calculated)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
H-6	8.15 - 8.25	Doublet (d)	1H	$J \approx 5.2$ Hz	Adjacent to Ring Nitrogen (deshielded); meta to NMe ₂ .
H-3	6.75 - 6.85	Doublet (d)	1H	$J \approx 1.5$ Hz	Ortho to NMe ₂ (shielded); meta coupling to H-5.
H-5	6.60 - 6.70	dd	1H	$J \approx 5.2, 1.5$ Hz	Para to NMe ₂ (strongly shielded); ortho coupling to H-6.
N-Me ₂ (Ring)	3.05 - 3.10	Singlet (s)	6H	-	Strong resonance donor; characteristic 6H singlet.
N-Me ₂ (Amide)	2.95 - 3.05	Broad s / 2x s	6H	-	Restricted rotation of amide bond may split methyls.

Key Diagnostic Feature: Look for the upfield shift of the aromatic protons (6.6–6.8 ppm) compared to the chloro-precursor (which would show protons >7.2 ppm). This confirms the successful substitution of Cl by NMe₂.

¹³C NMR Data (Predicted)

Solvent: CDCl₃

Carbon Type	Shift (δ ppm)	Assignment
C=O (Amide)	169.5	Carbonyl carbon.
C-2 (Ring)	159.0	Attached to NMe ₂ (ipso); strongly deshielded by N and N-subst.
C-6 (Ring)	148.5	Adjacent to Ring N.
C-4 (Ring)	144.0	Ipsso to Amide.
C-5 (Ring)	108.5	Beta to Ring N; shielded by p-NMe ₂ effect.
C-3 (Ring)	104.0	Ortho to NMe ₂ ; highly shielded.
N-Me (Ring)	38.0	Dimethylamino methyls.
N-Me (Amide)	39.5, 35.5	Amide methyls (non-equivalent due to rotation).

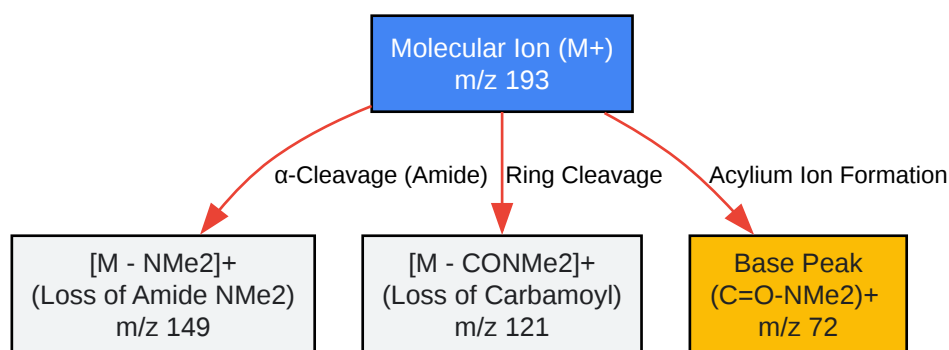
Mass Spectrometry (MS)

The mass spectrum will exhibit a clear molecular ion and characteristic fragmentation driven by the stability of the amide and pyridine moieties.

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M+H]⁺ = 194.13 (ESI); M⁺ = 193.12 (EI)

Fragmentation Pathway

The primary fragmentation channels involve the cleavage of the amide bond and the loss of the dimethylamino radical.



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Figure 2: Proposed Mass Spectrometry Fragmentation Pattern.

Interpretation:

- m/z 193: Parent peak.
- m/z 72: The dimethylcarbamoyl cation $[O=C-N(Me)_2]^+$ is a stable, diagnostic fragment for dimethylamides.
- m/z 149: Loss of the dimethylamino group $[N(Me)_2]$ (mass 44) from the amide side chain.

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the presence of the amide carbonyl and the absence of N-H stretches (confirming tertiary amine/amide status).

Frequency (cm ⁻¹)	Vibration Mode	Intensity	Description
2920 - 2850	C-H Stretch (Alkyl)	Medium	Methyl groups on the amines.
1635 - 1645	C=O Stretch (Amide)	Strong	Characteristic tertiary amide band (lower freq than ester).
1590 - 1600	C=C / C=N Stretch	Strong	Pyridine ring breathing modes.
1540	Ring Vibration	Medium	Enhanced by the electron-donating NMe ₂ group.
None	N-H Stretch	-	Absence of peaks >3200 cm ⁻¹ confirms full substitution.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow these preparation standards:

- NMR Sample: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. Filter through a cotton plug if any insolubles remain.
- Mass Spec (LC-MS): Prepare a 10 µg/mL solution in Acetonitrile/Water (50:50) with 0.1% Formic Acid. Use a C18 column with a gradient of 5% -> 95% ACN.
- IR (ATR): Place a small amount of neat solid/oil directly onto the diamond crystal. Ensure good contact pressure.

References

- Precursor Data: Sigma-Aldrich. 2-Chloro-N,N-dimethylisonicotinamide Product Specification. [Link](#)
- Spectral Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.

- Pyridine Shift Logic: Pretsch, E., Bühlmann, P., & Badertscher, M.
- Analogous Compound (Acid Form): PubChem. 2-(Dimethylamino)isonicotinic acid (CAS 77314-81-9). [Link](#)
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